Ethyl 3-(dimethylamino)-3-oxopropanoate

Description

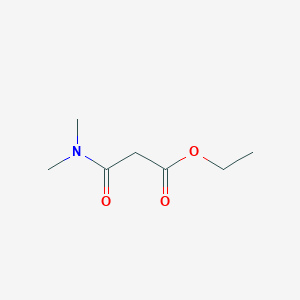

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(dimethylamino)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-4-11-7(10)5-6(9)8(2)3/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJFQHGCIBBNYBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00293117 | |

| Record name | ethyl 3-(dimethylamino)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924-61-8 | |

| Record name | NSC87250 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3-(dimethylamino)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 3 Dimethylamino 3 Oxopropanoate and Analogous Structural Motifs

Strategies for Carbonyl-Amine Condensation and Functionalization

The formation of the amide or enamine functionality is central to the synthesis of the target molecule and its analogs. This is typically achieved through the reaction of a carbonyl-containing precursor with an amine, employing various activation methods and reaction pathways.

Direct Amidation and Esterification Approaches

Direct amidation involves the reaction of an ester, such as a malonic acid derivative, directly with an amine. While conceptually straightforward, the direct reaction of esters with amines often requires elevated temperatures or catalysts to proceed efficiently, as esters are less reactive than acid chlorides or anhydrides. For instance, reacting diethyl malonate with anilines to produce malonic acid monoanilides has been shown to result in low yields under simple heating conditions. google.com

Modern methods have been developed to facilitate this transformation under milder conditions. One such approach is mechanochemistry, where ball milling is used to achieve the direct amidation of esters without the need for bulk solvent. chemrxiv.org This technique has proven effective for a wide scope of aryl and alkyl esters with various primary and secondary amines. chemrxiv.org Another strategy involves the use of silicon-based reagents, such as methyltrimethoxysilane (MTM), which act as effective mediators for the direct amidation of carboxylic acids with amines, often providing the pure amide product without requiring chromatographic purification. nih.gov In this proposed mechanism, the carboxylic acid reacts with the silicon reagent to form a more reactive silyl ester intermediate, which is then attacked by the amine. nih.gov

| Method | Ester Substrate | Amine | Reagents/Conditions | Product Type | Yield |

| Thermal Condensation | Diethyl Malonate | 4-Chloroaniline | Heat | Malonic acid monoethylester mono-(4-chloroanilide) | 20% google.com |

| Mechanochemistry | Ethyl Benzoate | Morpholine | Ball-milling, KOtBu | N-Benzoylmorpholine | 83-98% chemrxiv.org |

| Silicon-Mediated | Phenylacetic Acid | Various amines | Methyltrimethoxysilane (MTM) | Phenylacetamides | High nih.gov |

Reactions Involving Enamine or Enaminone Intermediates

Enamines are versatile intermediates in organic synthesis, formed from the reaction of a secondary amine with an aldehyde or ketone. masterorganicchemistry.com In the context of synthesizing analogs of Ethyl 3-(dimethylamino)-3-oxopropanoate, β-keto esters are common precursors. The reaction of a β-keto ester with a secondary amine, like dimethylamine (B145610), in the presence of a mild acid catalyst, leads to the formation of a β-enamino ester. masterorganicchemistry.comorganic-chemistry.org

These reactions proceed through the formation of an iminium ion, followed by deprotonation at the α-carbon to yield the enamine. youtube.com The nitrogen atom's lone pair donates electron density into the pi-system, making the α-carbon strongly nucleophilic. masterorganicchemistry.com This nucleophilicity allows enamines to react with a variety of electrophiles, such as alkyl halides, at the α-carbon. masterorganicchemistry.comyoutube.com Enaminones, which are compounds containing both an enamine and a ketone functionality, are similarly prepared from 1,3-dicarbonyl compounds and amines and serve as valuable building blocks in heterocyclic synthesis. researchgate.net

| Precursor | Amine | Catalyst/Solvent | Intermediate/Product | Key Feature |

| β-Keto ester | Secondary Amine | Acetic acid (cat.), Ultrasound, Solvent-free | β-Enamino ester | Efficient and environmentally benign organic-chemistry.org |

| 1,3-Diketone | Primary Amine | Water | Enaminone | Green synthesis in water organic-chemistry.org |

| Aldehyde/Ketone | Secondary Amine | Mild Acid (cat.) | Enamine | Formation of a C-nucleophile at the α-carbon masterorganicchemistry.com |

Condensations with Dimethylformamide Dimethyl Acetal (DMFDMA) and Related Reagents

Dimethylformamide dimethyl acetal (DMFDMA) is a highly reactive and versatile reagent used for formylation and methylation. researchgate.netsciencemadness.org It is particularly effective in reacting with compounds containing active methylene (B1212753) groups, such as β-keto esters or malonic esters. researchgate.netscirp.org The reaction of an active methylene compound with DMFDMA results in the formation of an enamine by adding a dimethylaminomethylene group (=CH-N(CH₃)₂). researchgate.netsciencemadness.org

This transformation is a key step in the synthesis of many heterocyclic compounds and functionalized organic molecules. researchgate.net DMFDMA can be considered a one-carbon synthon, and its reactions are generally categorized as formylation or methylation. scirp.org In the context of synthesizing this compound analogs, DMFDMA reacts with precursors like ethyl 3-oxopropanoate (B1240783) to form ethyl 3-(dimethylamino)acrylate, a key enamine intermediate. These reactions are valuable for constructing carbon skeletons and introducing the dimethylamino functionality in a single step. scirp.org

Building Block Assembly and Coupling Reactions

The synthesis of the target molecule relies on the strategic assembly of key building blocks. The selection of appropriate precursors and their sequential reaction is fundamental to achieving the desired molecular architecture efficiently.

Utilization of Ethyl 3-Oxopropanoate as a Precursor

Ethyl 3-oxopropanoate, also known as ethyl formylacetate, is a valuable C3 building block in organic synthesis. nih.govorgsyn.org Its structure contains both an ester and an aldehyde functional group, making it highly reactive and versatile. It is a key intermediate in the synthesis of various compounds, including quinolone antibacterials, where it is used to prepare intermediates like ethyl 3-N,N-dimethylaminoacrylate. The presence of the active methylene group flanked by two carbonyl functionalities makes it susceptible to condensation reactions with reagents like DMFDMA, as discussed previously.

Integration of Dimethylamine or Related Amines in Synthetic Pathways

Dimethylamine is a common secondary amine that functions as a potent nucleophile and a weak base. wikipedia.orgchemcess.com Its nucleophilicity is driven by the lone pair of electrons on the nitrogen atom. In synthetic pathways leading to this compound, dimethylamine serves as the source of the dimethylamino group. It can react with various electrophilic carbonyl compounds, including esters, acyl halides, and anhydrides, to form the corresponding N,N-dimethylamides. wikipedia.orgchemcess.com The reaction of dimethylamine with an ester, for example, leads directly to the formation of a dimethyl-substituted amide. chemcess.com This reactivity is central to direct amidation strategies and for the formation of enamine intermediates from β-dicarbonyl compounds.

Reaction Pathways and Mechanistic Investigations of Ethyl 3 Dimethylamino 3 Oxopropanoate

Nucleophilic and Electrophilic Reactivity Profiles

The unique arrangement of functional groups in Ethyl 3-(dimethylamino)-3-oxopropanoate dictates its dual reactivity, possessing both nucleophilic and electrophilic centers that can be selectively targeted in chemical transformations.

Reactivity at the Dimethylamino Group (Nucleophilic Center)

The nitrogen atom of the dimethylamino group possesses a lone pair of electrons, rendering it a potential nucleophilic center. However, in the context of many synthetic applications, its most significant role is as a leaving group. The presence of the adjacent carbonyl group activates the β-position, making it susceptible to nucleophilic attack. This addition-elimination pathway is a cornerstone of its utility in cyclization reactions, where the dimethylamino moiety is displaced by an incoming nucleophile, facilitating ring closure.

Reactivity at the Ester Carbonyl and β-Keto Carbonyl Centers (Electrophilic Centers)

The compound features two distinct electrophilic carbonyl centers: the ester carbonyl and the amide carbonyl (often referred to functionally as a β-keto equivalent).

Ester Carbonyl: This group is a classic electrophilic site, susceptible to attack by a wide range of nucleophiles. Reactions at this center can lead to saponification, transesterification, or amidation, providing a handle for further molecular elaboration.

Amide Carbonyl: The amide carbonyl carbon is also electrophilic, though generally less reactive than an analogous ketone due to resonance delocalization from the nitrogen lone pair. Nonetheless, it readily participates in intramolecular and intermolecular reactions, particularly with strong nucleophiles or under catalytic conditions. The combination of the ester and amide functionalities creates a 1,3-dicarbonyl-like system, which is a key precursor for many condensation reactions.

Cyclization Reactions and Heterocyclic Ring Formation

The electrophilic nature of the carbonyl centers, combined with the ability of the dimethylamino group to act as a leaving group, makes this compound a powerful building block for heterocyclic synthesis.

Synthesis of Pyrazole (B372694) and Isoxazole (B147169) Derivatives

Five-membered heterocycles such as pyrazoles and isoxazoles are readily synthesized through condensation reactions with binucleophiles.

The reaction with hydrazine (B178648) or its substituted derivatives proceeds via initial nucleophilic attack at one of the carbonyl centers, followed by an intramolecular condensation and dehydration to yield the stable aromatic pyrazole ring. mdpi.comhilarispublisher.com Specifically, this leads to the formation of pyrazolone (B3327878) derivatives, a class of compounds with significant biological and industrial importance. nih.gov

Similarly, reaction with hydroxylamine (B1172632) hydrochloride results in the formation of isoxazole derivatives. nih.gov The proposed mechanism involves nucleophilic addition of the hydroxylamine, elimination of dimethylamine (B145610), and subsequent intramolecular cyclization and dehydration to afford the isoxazolone core. researchgate.net

| Reactant | Product Class | Key Reaction Type |

|---|---|---|

| Hydrazine Hydrate | Pyrazolone | Condensation/Cyclization |

| Phenylhydrazine | N-Phenylpyrazolone | Condensation/Cyclization |

| Hydroxylamine HCl | Isoxazolone | Condensation/Cyclization |

Elaboration to Pyrimidine (B1678525) and Pyridinone Scaffolds

The 1,3-dicarbonyl-like structure of this compound is ideally suited for constructing six-membered heterocyclic rings.

Pyrimidine Synthesis: Condensation with amidines, ureas, or guanidines is a classical and efficient method for the synthesis of pyrimidine rings. researchgate.net For instance, the reaction with urea (B33335) under acidic or basic conditions leads to the formation of barbiturate-like structures, which are central cores in numerous pharmaceutical agents. The reaction involves a double condensation, forming the characteristic six-membered di-amide ring structure.

Pyridinone Synthesis: Pyridinone scaffolds can be assembled through multi-component reactions or stepwise condensations. For example, in a reaction analogous to the Hantzsch synthesis, the active methylene (B1212753) group of the malonamide-ester can condense with an α,β-unsaturated carbonyl compound, followed by cyclization and aromatization (often via oxidation) to yield highly substituted pyridinone derivatives.

| Reactant(s) | Product Class | General Method |

|---|---|---|

| Urea | Pyrimidinedione (Barbiturate analog) | Cyclocondensation |

| Guanidine | 2-Aminopyrimidinone | Cyclocondensation |

| α,β-Unsaturated Aldehyde/Ketone + Ammonia Source | Dihydropyridinone | Multi-component Condensation |

Formation of Polyfused Heterocyclic Systems

Beyond the synthesis of monocyclic heterocycles, this compound serves as a precursor for more complex polyfused systems. nih.govresearchgate.net The strategy typically involves the initial formation of a primary heterocyclic ring that retains reactive functional groups, which can then participate in a subsequent annulation reaction.

For example, a pyrimidine derivative synthesized as described above can be designed to retain a functional group that allows for a subsequent intramolecular cyclization. A 2-aminopyrimidinone, formed from the reaction with guanidine, can be further functionalized at the amino group and induced to cyclize with another part of the molecule, leading to systems like pyrimido[4,5-d]pyrimidines. nih.gov Similarly, a pyrazole with an appropriately positioned ester or amino group can be a precursor to fused systems such as pyrazolo[3,4-b]pyridines. longdom.org This stepwise approach allows for the controlled and systematic construction of diverse and complex heterocyclic frameworks.

Rearrangement Reactions and Associated Mechanistic Studies

While specific rearrangement reactions of this compound are not extensively documented, the reactivity of the broader class of β-keto amides suggests potential rearrangement pathways. Analogous compounds, such as β-keto oximes and β-keto hydroxamic acids, are known to undergo classic rearrangement reactions, providing a basis for predicting the behavior of derivatives of this compound.

One such relevant transformation is the Beckmann rearrangement , which involves the conversion of an oxime to an amide. wikipedia.orgmasterorganicchemistry.combyjus.com Should this compound be converted to its corresponding ketoxime, it could theoretically undergo an acid-catalyzed rearrangement. The mechanism would involve protonation of the oxime's hydroxyl group, followed by the migration of one of the α-carbon substituents to the nitrogen atom, ultimately yielding a rearranged amide product. The choice of acid catalyst, which can range from sulfuric acid to phosphorus pentachloride, can significantly influence the reaction's efficiency. wikipedia.orgnih.gov

Another potential rearrangement is the Lossen rearrangement , which transforms a hydroxamic acid into an isocyanate. carleton.cawikipedia.orgnumberanalytics.com If the ester group of this compound were to be converted to a hydroxamic acid, this derivative could undergo a Lossen rearrangement upon activation. The reaction typically proceeds via the formation of an O-acyl or O-sulfonyl derivative of the hydroxamic acid, followed by a concerted migration of the alkyl group and elimination of the leaving group to form an isocyanate. This intermediate can then be trapped with various nucleophiles. numberanalytics.com

The Schmidt reaction provides another avenue for the rearrangement of β-dicarbonyl compounds. wikipedia.orglibretexts.org This reaction typically involves the treatment of a ketone with hydrazoic acid in the presence of a strong acid. For a β-keto amide, this could potentially lead to the insertion of a nitrogen atom and the formation of an α-amino amide derivative. The mechanism involves the protonation of the carbonyl, followed by the addition of hydrazoic acid and a subsequent rearrangement with the expulsion of nitrogen gas. wikipedia.org

It is important to note that these are potential reaction pathways based on the known reactivity of similar functional groups. Detailed mechanistic studies on this compound itself would be required to confirm the feasibility and outcomes of these rearrangements.

Derivatization Strategies and Functional Group Transformations

The functional groups present in this compound allow for a range of derivatization strategies, enabling the synthesis of more complex molecules.

Diazotization of Related Amino-Substituted Derivatives

While this compound possesses a tertiary amine and thus cannot be directly diazotized, related derivatives with primary or secondary amino groups are potential substrates for diazotization reactions. For instance, if the dimethylamino group were replaced with a primary amino group to form Ethyl 3-amino-3-oxopropanoate, this derivative could be treated with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), to form a diazonium salt.

These diazonium salts are highly reactive intermediates and can undergo a variety of subsequent reactions. For example, they can be converted into α-diazo-β-keto esters through a diazo transfer reaction. organic-chemistry.orgmdpi.com This transformation is a valuable method for introducing a diazo group, which is a versatile functional group in organic synthesis, enabling reactions such as cyclopropanations and C-H insertions. The synthesis of α-diazo-β-keto sulfonamides has been reported through a similar diazo-transfer methodology, highlighting the applicability of this strategy to related systems. ucc.ieresearchgate.net

Reactions with Active Methylene Compounds

The ketone carbonyl group in this compound is susceptible to nucleophilic attack by active methylene compounds. These reactions, often followed by cyclization, are powerful methods for the synthesis of heterocyclic compounds.

A notable example is the reaction with malononitrile (B47326) . Malononitrile is a highly reactive methylene compound due to the presence of two electron-withdrawing nitrile groups. scispace.comresearchgate.net In the presence of a base, malononitrile can deprotonate to form a stabilized carbanion, which can then attack the carbonyl carbon of the β-keto amide. Subsequent intramolecular cyclization and dehydration can lead to the formation of highly substituted pyridone derivatives. The specific reaction conditions, including the choice of base and solvent, can influence the reaction pathway and the final product structure.

Similarly, reactions with other active methylene compounds such as ethyl cyanoacetate are also feasible. nih.govresearchgate.net The Knoevenagel condensation, a classic reaction involving the condensation of an aldehyde or ketone with an active methylene compound, provides a general framework for these transformations. scielo.br The reaction of antiaromatic porphyrinoids with various active methylene compounds, including ethyl cyanoacetate, has been shown to proceed regioselectively, underscoring the synthetic utility of these reagents. rsc.org

The following table summarizes representative reactions of β-dicarbonyl compounds with active methylene compounds, which are analogous to the potential reactions of this compound.

| β-Dicarbonyl Compound | Active Methylene Compound | Product Type |

|---|---|---|

| 3-Oxo-3-phenyl-2-(p-tolylhydrazono)propanal | Ethyl Cyanoacetate | Arylazonicotinate |

| 3-Formylchromone | Malononitrile | β-(4-oxo-4H-1-benzopyran-3-yl)acrylonitrile |

| 3-Formylchromone | Ethyl Acetoacetate | Diethyl 5-(2-hydroxybenzoyl)-2-methylisophtalate |

Stereoselective and Regioselective Aspects of Reactions

The presence of a prochiral center at the α-position and two distinct carbonyl groups in this compound introduces the potential for stereoselective and regioselective reactions.

Stereoselectivity in reactions involving β-keto amides can often be achieved through the use of chiral auxiliaries. numberanalytics.comnumberanalytics.comnih.gov A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For instance, if a chiral amine were used in place of dimethylamine, the resulting chiral β-keto amide could exhibit diastereoselectivity in reactions at the α-position or at the ketone carbonyl. After the desired stereoselective transformation, the chiral auxiliary can be cleaved to yield the enantiomerically enriched product. The use of pseudoephenamine as a chiral auxiliary has demonstrated remarkable stereocontrol in alkylation reactions, particularly in the formation of quaternary carbon centers. nih.gov

Regioselectivity becomes a key consideration in reactions of unsymmetrical β-dicarbonyl compounds. acs.orgosti.gov In the case of this compound, the two carbonyl groups (ketone and amide) have different reactivities. Generally, the ketone carbonyl is more electrophilic and more susceptible to nucleophilic attack than the amide carbonyl. This difference in reactivity can be exploited to achieve regioselective transformations. For example, in a reduction reaction using a mild reducing agent, the ketone would be expected to be reduced preferentially over the amide. Similarly, in reactions with organometallic reagents, addition is likely to occur at the ketone carbonyl. The regioselectivity of reactions involving tantalum-unsymmetrical acetylene (B1199291) complexes with carbonyl compounds has been shown to be dependent on both steric and electronic factors of the substituents. osti.gov

Applications in Advanced Organic Synthesis and Chemical Research

Role as a Versatile Building Block for Complex Moleculesillinois.edu

The strategic importance of Ethyl 3-(dimethylamino)-3-oxopropanoate in synthesis is rooted in its identity as a versatile building block. illinois.edu Such building blocks are fundamental to modern chemistry, enabling the creation of complex three-dimensional molecules in a simplified, modular fashion. illinois.edu The presence of both an ester and a tertiary amide group, separated by a reactive methylene (B1212753) unit, provides multiple avenues for chemical transformation, making it a valuable precursor for intricate molecular designs.

A primary application of this compound and its analogues is in the synthesis of nitrogen-containing heterocycles. These cyclic structures are ubiquitous in pharmaceuticals and biologically active compounds. nih.govnih.gov The bifunctional nature of the ethyl 3-oxopropanoate (B1240783) scaffold allows it to undergo cyclization reactions with various reagents to form diverse heterocyclic systems. For instance, related structures are used in the efficient synthesis of pyrazole (B372694), triazole, pyridinone, and pyrimidinone derivatives. researchgate.neteurjchem.com The reaction pathways typically involve the reaction of the dicarbonyl functionality (or its equivalent) with binucleophilic reagents to construct the heterocyclic ring.

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Related 3-Oxopropanoate Precursors

| Heterocycle Class | General Reagents | Significance |

| Pyrazoles | Hydrazine (B178648) derivatives | Core structure in many pharmaceuticals. nih.gov |

| Pyrimidinones | Urea (B33335), Thiourea, or Amidines | Foundational components of nucleic acids. nih.govnih.gov |

| Pyridinones | Ammonia or primary amines with a second carbonyl source | Biologically active compounds with diverse applications. mdpi.com |

| Triazoles | Azide sources or activated hydrazine derivatives | Important in medicinal chemistry and materials science. researchgate.neteurjchem.com |

The structural framework of this compound is also amenable to the construction of larger, more complex molecular architectures such as macrocycles and cage compounds. While direct examples involving this specific compound are specialized, analogous dicarbonyl compounds are employed in reactions designed to form large ring systems. nih.gov For example, manganese(III)-mediated oxidative radical cyclization of substrates containing bis(3-oxobutanoate) units is a known method for the one-pot synthesis of cyclophane-type macrocycles. nih.gov This demonstrates the potential of the 3-oxopropanoate moiety to serve as a linchpin in strategies aimed at creating complex, sterically demanding cyclic structures.

Contribution to Medicinal Chemistry Research

In medicinal chemistry, the quest for new therapeutic agents relies on the ability to synthesize and test a wide variety of molecules. This compound serves as a valuable starting material in this process, contributing to both the generation of novel compounds and the systematic study of their biological effects.

The generation of compound libraries—large collections of distinct but structurally related molecules—is a cornerstone of modern drug discovery. mdpi.com this compound is an ideal scaffold for creating such libraries due to its modifiable structure. The ester can be hydrolyzed, transesterified, or converted to other functional groups, while the activated methylene group between the carbonyls can be alkylated or functionalized. These modifications allow for the rapid and efficient production of a diverse set of derivatives. nih.gov These libraries can then be subjected to high-throughput screening to identify "hit" compounds with promising biological activity.

Table 2: Potential Modifications for Compound Library Generation

| Modification Site | Reaction Type | Resulting Functional Group | Purpose |

| Ethyl Ester | Hydrolysis | Carboxylic Acid | Enables amide coupling with an amine library. |

| Ethyl Ester | Transesterification | Different Ester | Modifies solubility and metabolic stability. |

| Methylene Group | Alkylation | Substituted Methylene | Introduces diverse side chains to explore binding pockets. |

| Amide Carbonyl | Reduction | Amine | Alters the electronic properties and shape of the molecule. |

Once a biologically active "hit" compound is identified, Structure-Activity Relationship (SAR) studies are conducted to understand which molecular features are crucial for its activity and to optimize its potency. mdpi.com SAR involves synthesizing and testing a series of analogues where specific parts of the molecule are systematically altered. scispace.comresearchgate.net this compound provides a platform for generating the necessary chemical diversity for these studies. By incorporating this building block and methodically modifying its constituent parts (the ethyl group, the dimethylamino group, and substitutions at the methylene position), medicinal chemists can probe the interactions between the molecule and its biological target, leading to the design of more effective drugs. mdpi.com

Utility in Chemical Biology Investigations

Chemical biology employs chemical tools and techniques to study and manipulate biological systems. In this context, derivatives of this compound can be adapted for use as chemical probes. By attaching reporter groups, such as fluorescent dyes or affinity tags (e.g., biotin), to the core structure, researchers can create molecules capable of tracking biological processes or identifying the binding partners of a particular compound within a cell. The versatile synthetic handles on the molecule allow for the strategic placement of these probes, facilitating investigations into the mechanisms of action of bioactive compounds derived from this scaffold.

Scaffold for Probes in Biological Pathway Studies

The core structure of this compound serves as a versatile scaffold for the synthesis of chemical probes. A chemical probe is a small molecule designed to selectively bind to and modulate the function of a specific protein or enzyme, thereby helping researchers to elucidate its role in biological pathways. unicamp.br The value of the malonamide (B141969) structure, to which this compound belongs, is well-recognized in drug design and medicinal chemistry for creating peptidomimetics and other bioactive compounds. nih.govresearchgate.net

The ethyl ester and dimethylamide functional groups on the this compound backbone are key to its function as a scaffold. These sites can be chemically modified through established synthetic routes to attach various functionalities, such as:

Reporter Groups: Fluorophores or other tags can be added to allow for visualization and tracking of the probe within a cellular environment.

Reactive Groups: Warheads or cross-linking agents can be incorporated to enable covalent and irreversible binding to the target protein, facilitating its isolation and identification.

Affinity Groups: Moieties that enhance binding affinity and selectivity for the target of interest can be appended.

Below is a table illustrating hypothetical modifications to the this compound scaffold to generate functional biological probes.

| Scaffold Position | Modification | Attached Functional Group | Resulting Probe Type | Potential Application |

| Ethyl Ester | Hydrolysis to Carboxylic Acid, then Amide Coupling | Fluorescent Dye (e.g., Dansyl chloride) | Fluorescent Probe | Visualizing target localization in cells |

| Dimethylamide | Demethylation followed by re-alkylation | Biotin | Affinity Probe | Target pull-down and identification |

| Methylene group (CH₂) | Functionalization (e.g., via α-halogenation) | Photo-affinity Label (e.g., Benzophenone) | Photo-crosslinking Probe | Mapping protein-protein interactions |

This table presents conceptual modifications based on standard organic synthesis principles for probe development.

Development of Conjugates for Molecular Interaction Analysis

The analysis of molecular interactions is fundamental to understanding biological function and is a cornerstone of drug discovery. rsc.org Conjugates—molecules formed by joining two or more different compounds—are essential tools in these studies. The malonamide framework, as seen in this compound, is particularly effective as a linker or bridge within these conjugates. nih.gov

Research has demonstrated the utility of the malonamide structure in designing potent and selective enzyme inhibitors. For example, in the development of dual inhibitors for Factor Xa (fXa), a key enzyme in the blood coagulation cascade, a malonamide bridge was used to connect two different pharmacophoric groups (P1 and P4) that bind to distinct pockets (S1 and S4) of the enzyme. nih.gov

Detailed research findings from structure-activity relationship (SAR) studies revealed that the malonamide linker, when compared to a similar glycinamide (B1583983) linker, significantly enhanced the inhibitory potency and selectivity against fXa. nih.gov Molecular modeling and experimental data indicated that the malonamide bridge induces a more bent, L-shaped conformation in the inhibitor. This specific conformation allows the P1 and P4 groups to bind more efficiently to their respective S1 and S4 subpockets on the enzyme. The conformational preference is partly due to the potential for intramolecular hydrogen bonding within the malonamide linker itself. nih.gov

These findings underscore how the malonamide scaffold is not merely a passive spacer but an active contributor to the conjugate's biological activity by dictating its three-dimensional structure and pre-organizing it for optimal interaction with its target.

The following table summarizes key findings from research on malonamide-containing enzyme inhibitors, highlighting their role in molecular interaction analysis.

| Inhibitor Feature | Linker Type | Observed Potency (IC₅₀ against fXa) | Key Finding | Reference |

| Benzamidine P1, Aryl P4 | Glycinamide | Lower | Less potent due to more flexible conformation. | nih.gov |

| Benzamidine P1, Aryl P4 | Malonamide | Higher | Increased potency due to a pre-organized, bent conformation facilitating optimal binding. | nih.gov |

IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Through its application as both a foundational scaffold for probes and an integral linker in complex conjugates, the core structure of this compound demonstrates significant utility in the advanced chemical research aimed at dissecting and understanding intricate molecular interactions.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For Ethyl 3-(dimethylamino)-3-oxopropanoate, both ¹H and ¹³C NMR would provide crucial information about its chemical environment.

Detailed Analysis of Proton and Carbon Chemical Shifts and Coupling Patterns

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group and the dimethylamino group, as well as the methylene (B1212753) protons.

Ethyl group: This would manifest as a quartet for the methylene protons (-CH₂-) coupled to the methyl protons, and a triplet for the terminal methyl protons (-CH₃).

Dimethylamino group: The six protons of the two methyl groups would likely appear as a singlet, though restricted rotation around the C-N bond could potentially lead to two distinct singlets.

Methylene protons: The protons on the carbon between the ester and amide functionalities (-CH₂-) would likely appear as a singlet.

¹³C NMR: The carbon NMR spectrum would show separate signals for each unique carbon atom in the molecule.

Carbonyl carbons: The ester and amide carbonyl carbons would have characteristic downfield chemical shifts, typically in the range of 160-180 ppm.

Ethyl group carbons: Two signals would be expected, one for the methylene carbon and one for the methyl carbon.

Dimethylamino carbons: A single signal would be expected for the two equivalent methyl carbons.

Methylene carbon: The central methylene carbon would have a distinct chemical shift.

A hypothetical data table for the expected NMR shifts is presented below.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Ethyl -CH₃ | ~1.2 (triplet) | ~14 |

| Ethyl -CH₂- | ~4.1 (quartet) | ~60 |

| Methylene -CH₂- | ~3.4 (singlet) | ~45 |

| Dimethylamino -N(CH₃)₂ | ~2.9 (singlet) | ~36 |

| Ester C=O | - | ~170 |

| Amide C=O | - | ~168 |

Elucidation of Tautomerism and Conformational Dynamics

This compound could potentially exhibit keto-enol tautomerism, although the presence of the amide group would likely disfavor this. Variable temperature NMR studies could be employed to investigate any dynamic processes, such as restricted rotation around the amide C-N bond.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques would be invaluable for confirming the structure of this compound.

COSY (Correlation Spectroscopy): Would show correlations between the coupled protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range couplings between protons and carbons, helping to piece together the molecular skeleton. For example, correlations would be expected between the ethyl protons and the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, aiding in the determination of the molecule's preferred conformation.

Mass Spectrometric (MS) Analysis of Fragmentation Pathways and Isotopic Distributions

Mass spectrometry would provide information on the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) would likely lead to fragmentation of the molecule. Common fragmentation pathways for esters and amides include cleavage of the C-O and C-N bonds. The isotopic distribution, particularly the presence of a small M+1 peak due to the natural abundance of ¹³C, would be consistent with the molecular formula.

Infrared (IR) and Raman Spectroscopic Probing of Molecular Vibrations and Functional Groups

IR and Raman spectroscopy would identify the functional groups present in this compound.

C=O stretching: Strong absorption bands would be expected in the IR spectrum for the ester and amide carbonyl groups, typically in the region of 1650-1750 cm⁻¹.

C-N stretching: A band corresponding to the C-N bond of the dimethylamino group would be present.

C-O stretching: The C-O bond of the ester group would also show a characteristic absorption.

C-H stretching: Bands corresponding to the C-H bonds of the alkyl groups would be observed around 2850-3000 cm⁻¹.

X-ray Crystallographic Analysis for Definitive Solid-State Structural Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would reveal precise bond lengths, bond angles, and intermolecular interactions, offering a definitive structural elucidation. However, no published crystal structure for this specific compound is currently available.

Integrated Spectroscopic Data Analysis for Comprehensive Structural Assignment

The definitive structural confirmation of this compound is achieved through a cohesive analysis of data from multiple spectroscopic techniques. Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide complementary information that, when integrated, unequivocally validates the molecular structure.

The structure possesses several key features that are identifiable through spectroscopy: an ethyl ester group (-OCH₂CH₃), a central methylene group (-CH₂-), and a dimethylamide group (-N(CH₃)₂). The analysis focuses on how the data from each spectroscopic method corroborates the presence and connectivity of these functional groups.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show four distinct signals, corresponding to the four unique proton environments in the molecule. The ethyl group gives rise to a characteristic quartet and triplet pattern, while the methylene bridge and the N,N-dimethyl groups appear as singlets.

Ethyl Protons : The protons of the ethyl ester's methyl group (CH₃) are anticipated to appear as a triplet around δ 1.25 ppm. This triplet splitting is due to coupling with the adjacent methylene (CH₂) protons. These methylene protons, in turn, are expected to produce a quartet around δ 4.15 ppm, resulting from coupling with the methyl protons. The integration of these signals would correspond to 3H and 2H, respectively.

Methylene Protons : The central methylene protons (-CH₂-) are situated between the ester and amide carbonyl groups. Lacking adjacent protons to couple with, their signal is predicted to be a singlet, appearing at approximately δ 3.40 ppm, with an integral value of 2H.

Dimethylamino Protons : The six protons of the two methyl groups attached to the nitrogen atom are chemically equivalent. Due to rotational freedom around the C-N bond at room temperature, they are expected to produce a single sharp singlet in the spectrum. This signal is predicted to appear around δ 2.95 ppm, integrating to 6H.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.25 | Triplet | 3H | -OCH₂CH₃ |

| 2.95 | Singlet | 6H | -N(CH₃ )₂ |

| 3.40 | Singlet | 2H | -CO-CH₂ -CO- |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to display six distinct signals, one for each unique carbon environment in the molecule.

Carbonyl Carbons : Two signals are expected in the downfield region of the spectrum, corresponding to the two carbonyl carbons. The ester carbonyl carbon (-O-C =O) is predicted to have a chemical shift around δ 168 ppm, while the amide carbonyl carbon (-N-C =O) is expected at a slightly more downfield position, around δ 165 ppm.

Ethyl Group Carbons : The ethyl group carbons are expected at δ 61 ppm for the methylene carbon (-OC H₂-) and at δ 14 ppm for the terminal methyl carbon (-C H₃).

Methylene Carbon : The central methylene carbon (-C H₂-) is predicted to have a chemical shift of approximately δ 45 ppm.

Dimethylamino Carbons : The two equivalent methyl carbons of the dimethylamino group (-N(C H₃)₂) are expected to produce a single signal around δ 36 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 14 | -OCH₂C H₃ |

| 36 | -N(C H₃)₂ |

| 45 | -CO-C H₂-CO- |

| 61 | -OC H₂CH₃ |

| 165 | Amide C =O |

Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups present. For this compound, the most prominent features would be the strong absorption bands corresponding to the two carbonyl groups.

Ester C=O Stretch : A strong, sharp absorption band is expected in the region of 1750-1735 cm⁻¹, which is characteristic of the carbonyl stretch of a saturated ester.

Amide C=O Stretch : Another strong absorption band is anticipated between 1680-1630 cm⁻¹, corresponding to the carbonyl stretch of the tertiary amide group. The presence of two distinct C=O stretching bands is a key diagnostic feature confirming the existence of both ester and amide functionalities.

C-N Stretch : A moderate absorption band around 1250-1020 cm⁻¹ would indicate the C-N stretching vibration of the dimethylamino group.

C-O Stretch : The C-O stretching of the ester group is expected to produce a strong band in the 1300-1000 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 1750-1735 | Strong | Ester C=O Stretch |

| 1680-1630 | Strong | Amide C=O Stretch |

| 1300-1000 | Strong | C-O Stretch (Ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular formula of this compound is C₇H₁₃NO₃. chemspider.com

Molecular Ion Peak : The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 159, corresponding to the molecular weight of the compound (159.18 g/mol ). chemspider.com

Key Fragmentation Patterns : Plausible fragmentation pathways can help confirm the structure. Common fragment ions would include:

A peak at m/z 114, resulting from the loss of the ethoxy group (•OCH₂CH₃, mass 45).

A peak at m/z 88, corresponding to the loss of the dimethylcarbamoyl group (•CON(CH₃)₂, mass 71).

A prominent peak at m/z 72, representing the stable [CH₂=C(O)N(CH₃)₂]⁺ fragment.

A peak at m/z 44, corresponding to the dimethylamino fragment [N(CH₃)₂]⁺.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 159 | [M]⁺ (Molecular Ion) |

| 114 | [M - •OCH₂CH₃]⁺ |

| 88 | [M - •CON(CH₃)₂]⁺ |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 3-(dimethylamino)-3-oxopropanoate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution of Ethyl 3-chloro-3-oxopropanoate with dimethylamine. Key parameters include solvent choice (e.g., DMF for polar aprotic conditions), temperature (0–25°C to minimize side reactions), and stoichiometric excess of dimethylamine (1.2–1.5 equivalents) to drive the reaction . Purification via column chromatography (ethyl acetate/hexane, 3:7) typically yields >85% purity.

- Data Validation : Monitor reaction progress using TLC (Rf ≈ 0.4 in ethyl acetate) and confirm structure via H NMR (δ 3.05 ppm for dimethylamino protons, δ 4.15 ppm for ester methylene) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Recommended Methods :

- NMR Spectroscopy : H and C NMR to confirm ester, carbonyl, and dimethylamino groups. Key peaks: ester carbonyl at ~170 ppm (C), dimethylamino at ~37 ppm (C) .

- IR Spectroscopy : Strong absorbance at ~1740 cm (ester C=O) and ~1650 cm (amide/keto C=O) .

- Mass Spectrometry : ESI-MS expected molecular ion [M+H] at m/z 174.1 .

Q. How does the dimethylamino group influence the compound’s solubility and stability?

- Solubility : The dimethylamino group enhances solubility in polar solvents (e.g., methanol, DMSO) due to its basicity. LogP is reduced compared to non-amino analogs (~0.8 vs. ~1.5 for ethyl 3-chloro-3-oxopropanoate) .

- Stability : Stable under inert conditions but prone to hydrolysis in acidic/basic media. Store at 4°C in anhydrous solvents to prevent degradation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitutions involving this compound?

- Reactivity Profile : The dimethylamino group acts as an electron-donating substituent, reducing electrophilicity at the β-keto position. This directs nucleophiles (e.g., Grignard reagents) preferentially to the ester carbonyl over the keto group .

- Case Study : In condensations with aromatic amines (e.g., 2,3-dimethoxybenzenamine), the keto group participates in Schiff base formation, while the ester remains intact, as shown in .

Q. How can conflicting spectroscopic data (e.g., unexpected H NMR shifts) be resolved during characterization?

- Troubleshooting Steps :

- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., hydrolysis derivatives).

- Solvent Effects : Compare NMR spectra in CDCl3 vs. DMSO-d6; dimethylamino protons may exhibit splitting in protic solvents due to hydrogen bonding .

- X-ray Crystallography : Resolve ambiguity in tautomeric forms (enol vs. keto) if NMR is inconclusive .

Q. What role does this compound play in synthesizing bioactive molecules?

- Applications :

- Anticancer Agents : Serves as a precursor for acrylate derivatives (e.g., (E)-ethyl 3-(2,3-dimethoxyphenylamino)-3-(4-fluorophenyl)acrylate), which inhibit kinase pathways .

- Neurological Probes : The dimethylamino group enhances blood-brain barrier penetration, making it useful in acetylcholinesterase inhibitor synthesis .

Q. How do steric and electronic effects of the dimethylamino group impact reaction kinetics compared to analogs (e.g., chloro or cyano substituents)?

- Kinetic Studies :

- Steric Effects : The dimethyl group slows nucleophilic substitution at the keto position by ~30% compared to unsubstituted analogs.

- Electronic Effects : Electron donation reduces electrophilicity, decreasing hydrolysis rates in basic conditions (t = 12 hrs vs. 2 hrs for chloro analogs) .

- Computational Support : DFT calculations show reduced partial positive charge on the keto carbon (−0.12 e vs. −0.25 e in chloro analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.